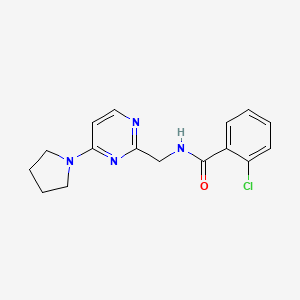

2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

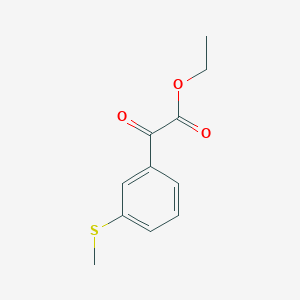

“2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a complex organic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . Pyrrolidine derivatives have been widely used by medicinal chemists to develop compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also crucial aspects of the synthesis process .Molecular Structure Analysis

The molecular structure of “2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique

Analytical Method Development

Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including pyrimidine derivatives similar to 2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide. This method is promising for quality control in pharmaceuticals due to its simplicity, effectiveness, and low cost (Ye et al., 2012).

Drug Discovery and Biological Evaluation

Histone Deacetylase Inhibition : The compound was part of a study leading to the discovery of an orally active histone deacetylase inhibitor, MGCD0103, which shows significant antitumor activity and is currently in clinical trials. This highlights its potential role in cancer therapy (Zhou et al., 2008).

Aggregation-Enhanced Emission : Research into pyridyl substituted benzamides has revealed multi-stimuli-responsive properties and aggregation-enhanced emission, indicating potential applications in material science and sensor development (Srivastava et al., 2017).

Potassium Channel Openers : The development of N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for treating epilepsy represents another therapeutic application. These compounds have shown efficacy in rodent models of epilepsy and pain, demonstrating the breadth of potential medical applications (Amato et al., 2011).

Novel Synthetic Routes and Chemical Properties

Novel Pyrimidines with Extended π-Conjugated Chains : This research showcases the synthesis of new pyrimidine derivatives, providing insights into their chemical properties and potential applications in various fields, including organic electronics and photophysics (Harutyunyan et al., 2020).

Synthesis of Coumarin Derivatives : The compound is involved in the synthesis of new coumarin derivatives, indicating its utility in creating molecules with potential antimicrobial activities (Al-Haiza et al., 2003).

Safety and Hazards

The compound “2-Chloro-4-(pyrrolidin-1-yl)pyrimidine” is reported to be harmful by inhalation, in contact with skin, and if swallowed . It’s reasonable to assume that “2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” may have similar hazards, but specific information is not available in the search results.

Mécanisme D'action

Target of Action

The primary targets of 2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide are a variety of enzymes and receptors. These include phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . The compound also acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . These targets play crucial roles in various biological processes, including signal transduction, energy metabolism, and cell adhesion.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity. For instance, as an antagonist of the vanilloid receptor 1, it prevents the receptor from being activated by its natural ligands . As a modulator of the insulin-like growth factor 1 receptor, it can alter the receptor’s signaling activity .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, by inhibiting phosphodiesterase type 5, it can increase the levels of cyclic guanosine monophosphate (cGMP), a key second messenger in cells . By modulating the insulin-like growth factor 1 receptor, it can impact the insulin signaling pathway, which plays a critical role in regulating cell growth and metabolism .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and pathway involved. For example, by inhibiting phosphodiesterase type 5 and increasing cGMP levels, the compound could potentially induce smooth muscle relaxation . By modulating the insulin-like growth factor 1 receptor, it could affect cell growth and metabolism .

Propriétés

IUPAC Name |

2-chloro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)16(22)19-11-14-18-8-7-15(20-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNROPMZUGYITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2838955.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2838960.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2838963.png)

![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2838965.png)

![3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2838968.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)

![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)

![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)